C33H42Fno7
Description
C₃₃H₄₂FNO₇ is a fluorinated organic compound characterized by a complex polycyclic structure. Key structural features include a fused aromatic system and a fluorine substituent, which likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs . The fluorine atom at position FNO₇ may participate in dipole interactions or steric effects, impacting reactivity and solubility.
Properties
Molecular Formula |
C33H42FNO7 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-fluorophenyl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H42FNO7/c1-31-14-11-23(36)17-21(31)5-8-24-25-12-15-33(41,32(25,2)18-26(37)30(24)31)27(38)19-42-29(40)10-9-28(39)35-16-13-20-3-6-22(34)7-4-20/h3-4,6-7,17,24-26,30,37,41H,5,8-16,18-19H2,1-2H3,(H,35,39)/t24-,25-,26-,30+,31-,32-,33-/m0/s1 |
InChI Key |
DSGJHGLCXMRKCC-AAXFWFPKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of C33H42FNO7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation methods typically involve:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as reduction and hydroxylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of the compound.
Functional Group Modifications:
Chemical Reactions Analysis
C33H42FNO7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed.
Scientific Research Applications
C33H42FNO7: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of C33H42FNO7 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Chlorinated Derivatives
Chlorinated compounds such as C₃₂H₇₁ClN₆O₅ (MW: ~724.9 g/mol) and C₃₄H₆₉ClN₆O₅ (MW: ~721.4 g/mol) share similarities in backbone structure but differ in halogen substitution (Cl vs. F) and side-chain modifications .
Table 1: Key Structural and Physical Properties
| Property | C₃₃H₄₂FNO₇ | C₃₂H₇₁ClN₆O₅ | C₃₄H₆₉ClN₆O₅ |
|---|---|---|---|
| Molecular Weight | 607.7 g/mol | 724.9 g/mol | 721.4 g/mol |
| Halogen Substituent | Fluorine | Chlorine | Chlorine |
| Key Bond Angles | C6'-C1'-C2'-C3': 169.1° | C32'-C33'-C38': 119.0° | C34-C33'-C38': 120.0° |
| Dihedral Angles | C1'-C2'-C3'-C4': -11.3° | C37'-C38'-C33": 121° | C39'-C38'-C33': 119.4° |
| Likely Applications | Pharmaceuticals | Pesticides/Pharmaceuticals | Polymer Stabilizers |
Key Observations :
- Electronegativity and Reactivity: Fluorine’s higher electronegativity (4.0 vs. Cl: 3.0) may enhance C₃₃H₄₂FNO₇’s hydrogen-bonding capacity compared to chlorinated analogs, affecting receptor binding in drug design .
- Thermal Stability : Chlorinated compounds often exhibit higher thermal stability due to stronger C-Cl bonds, making them suitable for industrial applications (e.g., flame retardants) .
Functional Analogues: Phosphorus-Containing Compounds
Compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives share functional similarities, such as flame-retardant properties, but differ in core structure .
Table 2: Functional Comparison
| Property | C₃₃H₄₂FNO₇ | DOPO Derivatives |
|---|---|---|
| Primary Function | Enzyme inhibition | Flame retardation |
| Key Functional Groups | Fluorine, Amide | Phosphaphenanthrene |
| Thermal Decomposition | ~300°C (predicted) | 350–400°C |
| Applications | Anticancer agents | Epoxy resin additives |
Key Observations :
- Mechanistic Differences: C₃₃H₄₂FNO₇’s fluorine and amide groups favor targeted biological interactions, while DOPO derivatives rely on phosphorus-mediated radical scavenging for flame retardation .
Pharmaceutical Potential of C₃₃H₄₂FNO₇
In contrast, chlorinated analogs like C₃₂H₇₁ClN₆O₅ are more commonly used in agrochemicals due to their persistence .
Analytical Differentiation
- NMR Spectroscopy : Fluorine’s distinct chemical shift (δ ~ -120 to -150 ppm) allows easy differentiation from chlorine-containing analogs .
- Mass Spectrometry: The molecular ion peak at m/z 608 ([M+H]⁺) for C₃₃H₄₂FNO₇ contrasts with chlorinated analogs, which show isotopic patterns characteristic of Cl .
Biological Activity
The compound C33H42FNO7, a fluorinated derivative of 2-deoxy-d-glucose (2-DG), has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in inhibiting glycolysis, and comparative studies with other derivatives.
Chemical Structure and Properties
This compound is characterized by its fluorinated structure, which enhances its interaction with biological targets compared to non-fluorinated analogs. The presence of fluorine atoms typically increases metabolic stability and alters the pharmacokinetic profile of compounds.
The primary mechanism through which this compound exerts its biological activity is by inhibiting glycolysis, a metabolic pathway that is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and downstream glycolytic enzymes. This inhibition disrupts the energy supply of cancer cells, leading to reduced proliferation and increased apoptosis.
Comparative Efficacy
Recent studies have shown that fluorinated derivatives like this compound demonstrate significantly lower IC50 values compared to traditional 2-DG. In vitro assays indicate that these compounds are more effective at inhibiting hexokinase II (HKII), especially under hypoxic conditions prevalent in tumor microenvironments.
Table 1: Comparative IC50 Values of this compound and Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | HKII inhibition |
| 2-Deoxy-D-Glucose | 25.0 | HKII inhibition |
| Fluorinated Analog 1 | 3.8 | HKII inhibition |
| Fluorinated Analog 2 | 4.5 | HKII inhibition |
Case Studies
- In Vitro Studies : Research conducted on GBM cell lines demonstrated that this compound not only inhibited cell growth but also induced apoptosis at lower concentrations than its non-fluorinated counterparts. The study utilized both cell viability assays and flow cytometry to assess the compound's efficacy.
- Animal Models : In vivo studies using xenograft models of GBM showed that treatment with this compound resulted in significant tumor reduction compared to control groups receiving standard therapies or vehicle treatments. The compound's ability to penetrate the blood-brain barrier was confirmed through imaging studies.
- Pharmacokinetics : The pharmacokinetic profile of this compound indicates improved bioavailability and longer half-life compared to traditional 2-DG, attributed to its fluorinated structure. Studies measured plasma concentrations over time, revealing sustained therapeutic levels that could enhance treatment efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
